((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone features a unique bicyclic scaffold comprising a seven-membered cycloheptane ring fused with a pyrimidine moiety (5,8-epiminocyclohepta[d]pyrimidin). The 4-(thiophen-2-yl)phenyl methanone substituent adds a planar, π-electron-rich aromatic system, which may enhance binding affinity to hydrophobic targets or modulate solubility.
Properties
IUPAC Name |
(4-thiophen-2-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-5-3-13(4-6-14)19-2-1-9-25-19)23-15-7-8-18(23)16-11-21-12-22-17(16)10-15/h1-6,9,11-12,15,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCITTOFNNFJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Core Structure: Identical bicyclic epiminocyclohepta[d]pyrimidine core.
- Substituent : 4-(thiazol-2-yloxy)phenyl vs. 4-(thiophen-2-yl)phenyl.
- Thiazole (heterocycle with N and S) vs. thiophene (S-only heterocycle): Thiazole’s electronegative nitrogen may enhance hydrogen-bonding capacity but reduce lipophilicity compared to thiophene.
- Biological Implications : Thiophene’s π-electron density could favor interactions with aromatic residues in enzyme active sites, while thiazole’s nitrogen might engage in polar interactions.
Table 1: Substituent Comparison
| Compound | Substituent | Heteroatoms | LogP* (Predicted) |
|---|---|---|---|
| Target compound | 4-(thiophen-2-yl)phenyl | S | ~3.2 |
| Thiazole analog | 4-(thiazol-2-yloxy)phenyl | N, S | ~2.8 |
*LogP estimated via fragment-based methods.
Tetrahydropyrimidine-Dione Derivatives
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) and 2-Imino analogs (13a)
- Core Structure: Six-membered tetrahydropyrimidine-2,5-dione vs. seven-membered epiminocyclohepta[d]pyrimidine. The dione moiety in 12a introduces two ketone groups, increasing polarity. The imino group in 13a may enhance basicity, altering protonation states under physiological conditions.
- Substituents: Shared thiophen-2-yl group but lack the extended phenyl-methanone linkage.
Table 2: Physical Properties
| Compound | m.p. (°C) | Yield (%) | Solubility (Predicted) |
|---|---|---|---|
| Target compound | N/A | N/A | Low (high logP) |
| 12a | N/A | N/A | Moderate |
| 13a | 270–272 | 50 | Low |
Chromeno/Thieno-Pyrimidine Hybrids
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8a)
- Core Structure: Chromene-fused pyrimidine vs. cycloheptane-fused pyrimidine.
- Substituents : Chlorophenyl and hydrazinyl groups introduce electronegative and nucleophilic sites, contrasting with the target’s neutral thiophene-phenyl group.
1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (9)
- Core Structure: Thieno[2,3-d]pyrimidine (thiophene-fused pyrimidine) vs. epiminocyclohepta[d]pyrimidine.
- Substituents: Methylphenyl and ethanone groups may reduce steric hindrance compared to the target’s bulky bicyclic core.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Recommended Assays for Biological Profiling
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